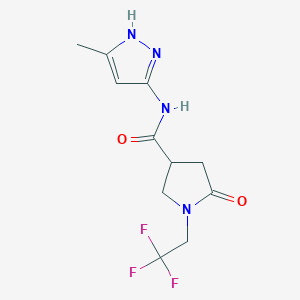

![molecular formula C12H13F2NO3 B7576256 3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576256.png)

3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid, also known as DFEP, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. DFEP is a non-natural amino acid derivative that contains a difluorobenzoyl group, which gives it unique properties and makes it a useful tool for studying biological systems.

Mechanism of Action

3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid functions as a photo-crosslinker, meaning that it can be activated by light to form covalent bonds with nearby molecules. This property makes it a valuable tool for studying protein-protein interactions, as it allows researchers to capture and identify transient interactions that may be difficult to detect using other methods.

Biochemical and Physiological Effects:

3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it a useful tool for studying biological systems without interfering with their natural function. However, it is important to note that the incorporation of 3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid into proteins may alter their stability and folding, which should be taken into consideration when interpreting results.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid in lab experiments is its versatility. It can be incorporated into a wide range of proteins, making it a useful tool for studying diverse biological systems. Additionally, its photo-crosslinking properties allow for the capture of transient interactions that may be missed using other methods.

One limitation of using 3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid is the potential for altered protein stability and folding, as mentioned previously. Additionally, the incorporation of 3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid into proteins can be technically challenging and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for the use of 3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid in scientific research. One area of interest is in the study of protein dynamics and conformational changes. 3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid could be used to selectively label specific amino acids within a protein and track their movements during conformational changes, providing insights into the mechanisms of protein function.

Another potential application is in the study of protein-protein interactions in complex biological systems, such as within cells or tissues. 3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid could be used to selectively label proteins within these systems and identify their interaction partners, providing a more comprehensive understanding of complex biological processes.

Overall, 3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid is a valuable tool for studying biological systems and has the potential to contribute to a wide range of scientific discoveries in the future.

Synthesis Methods

3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid can be synthesized through a multi-step process that involves the reaction of 2,5-difluorobenzoyl chloride with ethylamine, followed by the addition of propanoic acid. The resulting compound is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid has been used in a variety of scientific studies to investigate the mechanisms of biological processes. One notable application is in the study of protein-protein interactions. 3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid can be incorporated into proteins through genetic code expansion, allowing researchers to selectively label specific amino acids and track their interactions with other proteins.

properties

IUPAC Name |

3-[(2,5-difluorobenzoyl)-ethylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO3/c1-2-15(6-5-11(16)17)12(18)9-7-8(13)3-4-10(9)14/h3-4,7H,2,5-6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZMWBJZPPOQHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC(=O)O)C(=O)C1=C(C=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Methylsulfonylpiperidine-4-carbonyl)-propylamino]acetic acid](/img/structure/B7576175.png)

![3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576179.png)

![3-[ethyl(1H-indole-4-carbonyl)amino]propanoic acid](/img/structure/B7576181.png)

![2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid](/img/structure/B7576188.png)

![3-[(4-Bromophenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7576202.png)

![2-[Naphthalen-2-ylsulfonyl(propyl)amino]acetic acid](/img/structure/B7576206.png)

![3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7576212.png)

![3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576213.png)

![2-[(3-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576215.png)

![2-[(4-Chloro-2-methoxyphenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576226.png)

![2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid](/img/structure/B7576237.png)

![2-[(2-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576238.png)

![3-[(2,6-Difluorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576255.png)